4(3H)-Quinazolinone, 3-(4-methyl-1-piperazinylmethyl)-, dihydrochloride
CAS No.: 68638-25-5
Cat. No.: VC18463062
Molecular Formula: C14H20Cl2N4O
Molecular Weight: 331.2 g/mol
* For research use only. Not for human or veterinary use.
Specification
| CAS No. | 68638-25-5 |
|---|---|
| Molecular Formula | C14H20Cl2N4O |
| Molecular Weight | 331.2 g/mol |
| IUPAC Name | 3-[(4-methylpiperazin-1-yl)methyl]quinazolin-4-one;dihydrochloride |
| Standard InChI | InChI=1S/C14H18N4O.2ClH/c1-16-6-8-17(9-7-16)11-18-10-15-13-5-3-2-4-12(13)14(18)19;;/h2-5,10H,6-9,11H2,1H3;2*1H |
| Standard InChI Key | XSWQZNTZHGDFKT-UHFFFAOYSA-N |
| Canonical SMILES | CN1CCN(CC1)CN2C=NC3=CC=CC=C3C2=O.Cl.Cl |
Introduction
Structural and Chemical Properties
The quinazolinone scaffold consists of a fused benzene and pyrimidine ring system, with substitutions at the 2nd, 3rd, or 4th positions modulating its electronic and steric properties. In 4(3H)-quinazolinone, 3-(4-methyl-1-piperazinylmethyl)-, dihydrochloride, the 3-position is occupied by a 4-methylpiperazinylmethyl group, introducing a basic nitrogen-rich side chain that enhances solubility in acidic conditions due to protonation . The dihydrochloride salt form further improves stability and bioavailability, a common strategy in pharmaceutical chemistry.
Key structural features include:
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Quinazolinone Core: A planar aromatic system capable of π-π stacking interactions with biological targets.
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Piperazine Substituent: A flexible, nitrogen-containing heterocycle that facilitates hydrogen bonding and ionic interactions.
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Chloride Counterions: Neutralize the positive charge on protonated piperazine nitrogens, enhancing crystallinity.
Comparative analysis with structurally similar compounds, such as 3-(2-fluorophenyl)-2-methylquinazolin-4-one (PubChem CID: 63371), reveals that substitutions on the quinazolinone ring significantly influence molecular conformation and packing. For instance, halogenated derivatives exhibit distinct crystal lattice parameters (e.g., β = 96.1070° in CID 63371) , suggesting that the 4-methylpiperazinylmethyl group in the target compound may similarly affect its solid-state properties.
Biological Activities and Mechanisms
Quinazolinones exhibit broad pharmacological profiles, with substituents dictating target specificity. The 4-methylpiperazine group in the subject compound suggests potential interactions with:
Enzyme Inhibition
Piperazine-containing analogs are known inhibitors of aldose reductase, a key enzyme in the polyol pathway implicated in diabetic complications. While specific data for this compound are unavailable, structurally related molecules exhibit inhibition constants (Ki) in the nanomolar range . The piperazine moiety likely chelates catalytic zinc ions or occupies hydrophobic pockets within enzyme active sites.
Antimicrobial Effects
Quinazolinones with heterocyclic substitutions demonstrate activity against Gram-positive bacteria and fungi. For instance, derivatives bearing methoxy or methyl groups show enhanced antibacterial potency compared to halogenated analogs . The target compound’s piperazine group may disrupt microbial cell membranes via electrostatic interactions with phospholipid head groups.
Pharmacokinetic and Toxicological Considerations
Toxicity data for this specific compound are lacking, but quinazolinones with similar substituents show dose-dependent hepatotoxicity and nephrotoxicity in preclinical models. Piperazine moieties may also pose cardiovascular risks due to histamine receptor off-target effects.
Comparative Analysis with Related Compounds
The table below contrasts the target compound with structurally similar quinazolinones:
*Extrapolated from related piperazine-quinazolinone hybrids .
Applications and Future Directions
The compound’s potential applications span:
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Diabetic Neuropathy: As an aldose reductase inhibitor to mitigate sorbitol accumulation.
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Oncology: Combination therapies with DNA-damaging agents to enhance tumor cell apoptosis.
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Infectious Diseases: Topical formulations for resistant bacterial infections.
Future research should prioritize:
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In Vivo Efficacy Studies: To validate preclinical hypotheses.
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Crystallographic Analysis: To elucidate binding modes with target enzymes.
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Prodrug Development: To address solubility limitations in neutral physiological environments.
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